BAY 1135626 is a synthetic compound primarily researched for its potential applications in cancer treatment. It is recognized for its role in the synthesis of BAY 1129980, an antibody-drug conjugate that targets specific cancer cells. The compound is classified as an anticancer agent, particularly effective in anti-tumor research.
BAY 1135626 originates from pharmaceutical research aimed at developing targeted therapies for cancer. It belongs to a class of compounds known as antibody-drug conjugates, which combine the targeting capabilities of antibodies with the cytotoxic properties of drugs. This classification allows for more precise delivery of therapeutic agents to malignant cells while minimizing damage to healthy tissues.
The synthesis of BAY 1135626 involves several chemical reactions and processes. Initially, it is synthesized through a series of organic reactions that may include coupling reactions, where specific functional groups are combined to form the final compound. The synthesis pathway typically requires:
The detailed synthetic route is proprietary but generally follows established organic synthesis methodologies used in medicinal chemistry.
BAY 1135626 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and weight can be summarized as follows:
The structural analysis typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound.
BAY 1135626 undergoes various chemical reactions that are critical for its function as an anticancer agent. These reactions may include:
The kinetics of these reactions are studied to optimize the conditions under which BAY 1135626 retains its activity.
The mechanism of action for BAY 1135626 involves targeting specific cancer cell markers. Once administered, it binds to the target cells via the conjugated antibody, facilitating internalization. Inside the cell, BAY 1135626 releases its cytotoxic component, leading to cell death through apoptosis or necrosis.
Key data points about its mechanism include:
BAY 1135626 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and storage conditions.
BAY 1135626 is primarily used in scientific research focused on cancer therapeutics. Its applications include:
BAY 1135626 (CAS: 1404071-37-9) is a critical synthetic intermediate in the production of BAY 1129980, an antibody–drug conjugate (ADC) targeting the C4.4A (LYPD3) antigen expressed in non-small cell lung cancer (NSCLC). Structurally, BAY 1135626 integrates a modified auristatin payload—a potent tubulin inhibitor derived from Dolabella auricularia—covalently linked to a specialized chemical connector. This molecular design enables its subsequent conjugation to monoclonal antibodies via controlled bioconjugation techniques [1] [2].
Auristatins like monomethyl auristatin E (MMAE) and F (MMAF) disrupt microtubule assembly, inducing G2/M cell cycle arrest and apoptosis at sub-nanomolar concentrations. BAY 1135626’s auristatin derivative was selected for BAY 1129980 due to its balanced potency and reduced bystander effects compared to MMAE, attributed to structural modifications that limit passive diffusion through cell membranes [1] [3]. The chemical architecture of BAY 1135626 features:
Table 1: Key Properties of BAY 1135626
Property | Value/Description |
---|---|
Molecular Formula | C₅₅H₈₆N₁₀O₁₁ |
Molecular Weight | 1063.33 g/mol |
Payload Class | Auristatin (tubulin inhibitor) |
Primary Application | Intermediate for BAY 1129980 ADC synthesis |
Target Indication | Non-small cell lung cancer (NSCLC) |
Table 2: Comparison of Auristatin Payloads in ADCs
Payload | Bystander Effect | Membrane Permeability | IC₅₀ Range |
---|---|---|---|
MMAE | High | High | 10⁻¹¹–10⁻⁹ M |
MMAF | Low | Low | 10⁻¹¹–10⁻⁹ M |
BAY 1135626 | Moderate | Moderate | Sub-nanomolar |
The synthesis of BAY 1129980 leverages site-specific conjugation to achieve a homogeneous drug-to-antibody ratio (DAR). BAY 1135626 is engineered with a maleimide-functionalized linker, enabling controlled attachment to cysteine residues on the anti-C4.4A antibody via thiol-maleimide chemistry. This strategy minimizes heterogeneity and prevents ADC aggregation—common limitations of stochastic lysine conjugation [1] [4].
Critical conjugation parameters include:
Recent advancements include "click chemistry" strategies, where azide-functionalized linkers couple to alkyne-bearing payloads via copper-catalyzed cycloaddition. This modular approach improves conjugation efficiency and facilitates linker-payload library synthesis [4]. For BAY 1135626, SNAP-tag technology has also been explored, utilizing benzylguanine (BG)-fusion proteins for site-specific, stoichiometric (1:1) conjugation [4].
Characterization of BAY 1129980 requires orthogonal analytical techniques to verify structural integrity, DAR, stability, and payload release kinetics:
Table 3: Analytical Methods for ADC Quality Control
Method | Parameter Assessed | Acceptance Criterion |
---|---|---|
HIC-HPLC | Drug-to-antibody ratio (DAR) | DAR 4.0 ± 0.5 |
SEC-MALS | Aggregate formation | <5% aggregates |
LC-MS/MS (plasma) | Linker stability | <10% free payload at 72 h |
Cell-based bioassays | Payload release efficiency | IC₅₀ ≤ 0.05 nM (hC4.4A:A549) |
Stability assessments simulate in vivo conditions:
These methodologies ensure batch-to-batch reproducibility and in vivo performance predictability for ADCs derived from BAY 1135626.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2